Tellurite

描述

属性

IUPAC Name |

tellurite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3Te/c1-4(2)3/h(H2,1,2,3)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITVSCPRJNYAGV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Te](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Te-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10049-23-7 (Parent) | |

| Record name | Tellurate (TeO3(2-)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015852229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10894775 | |

| Record name | Tellurate (TeO3(2-)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15852-22-9 | |

| Record name | Tellurite (TeO32-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15852-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tellurate (TeO3(2-)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015852229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurate (TeO3(2-)) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Distribution and Biogeochemical Cycling of Tellurite

Natural Occurrence and Anthropogenic Contributions to Tellurite Levels

Tellurium's natural abundance in the Earth's crust is exceptionally low, estimated to be between 10⁻⁸ and 10⁻² parts per million (ppm). mdpi.comnih.gov It is not typically found as a primary mineral but occurs in tellurides, often associated with gold, silver, and copper ores, such as calaverite (AuTe₂), sylvanite (AgAuTe₄), and melonite (NiTe₂). oup.comwikipedia.org Natural this compound and the more oxidized tellurate (B1236183) minerals are formed through the weathering and oxidation of these primary telluride minerals near the Earth's surface. wikipedia.orgresearchgate.net Other natural atmospheric sources include volcanism and the biomethylation of tellurium compounds. nih.gov

Anthropogenic activities have significantly increased the concentration of tellurium in the environment. researchgate.net Major human-caused sources include:

Mining and Metallurgy: Tellurium is often a byproduct of copper, gold, and silver refining. mdpi.com Waste materials and effluents from these mining operations can be enriched with tellurium, leading to elevated local concentrations. mdpi.comnih.gov During copper refining, for instance, tellurides in the anode sludges are oxidized to sodium this compound (Na₂TeO₃). acs.org

Fossil Fuel Combustion: The burning of coal at thermal power plants is a primary anthropogenic source of atmospheric tellurium. nih.govresearchgate.net

Industrial Applications: The expanding use of tellurium in electronics (semiconductors, rewritable CDs/DVDs), solar panels (cadmium telluride), and other industries contributes to its environmental release. oup.comresearchgate.net Improper disposal and processing of electronic waste is a growing source of contamination. researchgate.netresearchgate.net

Environmental pathways for this compound involve its release into water systems through leaching from mine tailings and industrial waste sites. acs.orgosti.gov Atmospheric deposition from sources like coal combustion also contributes to its distribution in soils and water bodies. nih.govresearchgate.net

Globally, tellurium concentrations are very low and not uniformly distributed. mdpi.com The average content in the Earth's crust is comparable to that of platinum, at about 1 to 5 ppb (μg/kg). wikipedia.orgacs.org However, significant enrichment occurs in specific environments.

In soils, the world's average tellurium content is approximately 0.006 mg/kg. nih.gov Studies of areas impacted by electronic waste have shown concentrations up to ten times higher than natural background levels, reaching 0.166 mg/kg. mdpi.com In contaminated soils from abandoned mine tailings, tellurium concentrations can be significantly higher, with this compound (Te(IV)) and tellurate (Te(VI)) being the dominant species. researchgate.net

In aquatic systems, seawater contains extremely low concentrations of tellurium, ranging from approximately 0.5 pmol/L in deep waters to 7 pmol/L in coastal waters. asm.orgnih.gov The concentration can rise to 26 pmol/L in fresh rainwater, indicating atmospheric input. asm.orgnih.gov In contrast, industrial wastewater, such as from electroplating, can contain tellurium levels as high as 10 mg/L. biorxiv.org

| Environmental Compartment | Reported Concentration Range | Reference |

|---|---|---|

| Earth's Crust (Global Average) | 10⁻² to 10⁻⁸ ppm | mdpi.comnih.gov |

| Soil (World Average) | ~0.006 mg/kg | nih.gov |

| Soil (Near E-waste Plant) | Up to 0.166 mg/kg | mdpi.com |

| Gold Mine Concentrates | Up to 14.8 ppm | mdpi.com |

| Seawater (Open Ocean) | 0.5 - 2.0 pmol/L | nih.gov |

| Seawater (Coastal) | Up to 7 pmol/L | nih.gov |

| Industrial Wastewater | Up to 10 mg/L | biorxiv.org |

Speciation and Redox Transformations of this compound in Natural Systems

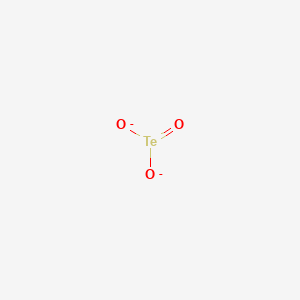

Tellurium can exist in several oxidation states in the environment, including telluride (Te⁻²), elemental tellurium (Te⁰), this compound (Te⁺⁴), and tellurate (Te⁺⁶). mdpi.comacs.org The speciation, or chemical form, of tellurium is critical as it dictates its mobility, bioavailability, and toxicity.

This compound (TeO₃²⁻) is one of the most stable and common forms of tellurium in the biosphere, particularly in aqueous environments under oxic conditions and neutral pH. oup.comasm.orgacs.org Its stability is influenced by the surrounding redox environment (Eh) and pH. In aqueous solutions, this compound exists in equilibrium with tellurous acid (H₂TeO₃). researchgate.net The dominant species varies with pH: H₂TeO₃ is prevalent in acidic conditions (pH 3-6), the monovalent HTeO₃⁻ ion dominates between pH 4.0 and 5.5, and the divalent TeO₃²⁻ species is the main form at a pH above 8.0. acs.orgresearchgate.net While this compound is thermodynamically favored in many aquatic systems, it can be oxidized to tellurate (Te(VI)) or reduced to elemental tellurium (Te(0)) depending on the conditions. acs.org

The biogeochemical cycling of tellurium involves significant interconversion between its various oxidation states, often mediated by microbial activity.

Reduction to Elemental Tellurium (Te⁰): The reduction of soluble, toxic this compound (Te(IV)) to insoluble, non-toxic elemental tellurium (Te(0)) is a key detoxification process. biorxiv.orgnih.gov Many species of bacteria and fungi can perform this reduction, resulting in the formation of characteristic black deposits of elemental tellurium, often as nanoparticles. the-microbiologist.comucm.es This can occur under both aerobic and anaerobic conditions. mdpi.com For some anaerobic bacteria, this compound can serve as a terminal electron acceptor for respiration. mdpi.comresearchgate.net

Oxidation to Tellurate (Te(VI)): this compound can be oxidized to tellurate (TeO₄²⁻), a less toxic form. researchgate.net In soils from mine tailings, tellurium has been observed as a mixture of Te(IV) and Te(VI), suggesting active redox processes. researchgate.net A recently discovered and previously overlooked step in the cycle is the re-oxidation of elemental tellurium (Te⁰) back to this compound (Te(IV)), a process that can be mediated indirectly by manganese-oxidizing bacteria. biorxiv.orgnih.govbiorxiv.org

Conversion to Telluride (Te⁻¹¹): this compound can be reduced further to the -II oxidation state, forming volatile organic tellurides like dimethyl telluride (CH₃TeCH₃). oup.com This process, known as biomethylation, is carried out by certain microbes and represents a pathway for the removal of tellurium from an environment via volatilization. oup.comasm.org

| Transformation | Initial Species (Oxidation State) | Final Species (Oxidation State) | Process Type | Significance |

|---|---|---|---|---|

| Reduction | This compound (Te(IV)) | Elemental Tellurium (Te(0)) | Biotic (Microbial) / Abiotic | Detoxification, Immobilization biorxiv.org |

| Oxidation | This compound (Te(IV)) | Tellurate (Te(VI)) | Biotic / Abiotic | Reduces toxicity researchgate.net |

| Reduction / Biomethylation | This compound (Te(IV)) | Telluride (Te(-II)) | Biotic (Microbial) | Volatilization, Detoxification oup.com |

| Oxidation | Elemental Tellurium (Te(0)) | This compound (Te(IV)) | Biotic (Indirectly via Mn-oxidizing bacteria) | Remobilization of tellurium nih.govbiorxiv.org |

This compound Mobility and Bioavailability in Environmental Matrices

The mobility and bioavailability of tellurium are strongly dependent on its chemical form. This compound is considered the most soluble and bioavailable form of tellurium, which also contributes to it being the most toxic oxyanion. researchgate.netnih.gov Its solubility in water facilitates its transport through soil and aquatic systems, making it more accessible for uptake by organisms. researchgate.netresearchgate.net

However, the mobility of this compound can be limited by its interaction with components of the environmental matrix. This compound has been shown to adsorb onto the surfaces of iron (III) hydroxides, which are common minerals in soil and sediment. researchgate.net This process can sequester this compound, reducing its concentration in the aqueous phase and thus lowering its mobility and bioavailability. publish.csiro.au Similarly, this compound can bind to sulfhydryl groups within the extracellular polymeric substances (EPS) produced by bacteria, leading to its adsorption on bacterial surfaces and removal from solution. osti.gov In soils, tellurium has been found to be primarily associated with sulfides, organic matter, and silicates, which can also control its environmental fate. mdpi.comspeciation.net

Aquatic Transport and Dissolved Concentrations

This compound's presence in aquatic systems is characterized by its transport in both dissolved and particulate forms. The dissolved concentrations of tellurium are generally very low in natural waters, often in the nanogram per liter (ng L⁻¹) range. ifremer.frresearchgate.net For instance, open ocean waters typically have dissolved tellurium concentrations of less than 2 ng/L. researchgate.net

In fluvial systems, dissolved tellurium concentrations can be slightly higher. A study of the Lot-Garonne River system in France reported median dissolved tellurium concentrations between 0.8 and 1 ng L⁻¹. ifremer.fr These levels are at the lower end of the expected range for European freshwaters but higher than those reported for the Orinoco and Mississippi Rivers. ifremer.fr

The transport of this compound in aquatic environments is influenced by hydrological conditions. In the Gironde Estuary, for example, the behavior of particulate tellurium is strongly affected by grain-size effects and the estuary's hydrological residence times. ifremer.fr

The solubility and speciation of tellurium in aqueous fluids are highly dependent on redox conditions and pH. geoscienceworld.org Under oxidizing conditions, tellurium is significantly more soluble than under reduced conditions. geoscienceworld.org Numerical simulations of hydrothermal vent fluids have shown that tellurium solubility can increase by several orders of magnitude with increasing redox potential. geoscienceworld.org At 350°C, the predicted total dissolved tellurium concentrations in oxidized seawater can reach 1.9 ppm, while in anoxic seawater, they are less than 1 ppq at 25°C. geoscienceworld.org

The following table presents data on dissolved tellurium concentrations in various aquatic environments:

| Water Body | Type | Dissolved Tellurium Concentration | Reference |

| Open Oceans | Marine | < 2 ng L⁻¹ (~16 pM) | researchgate.net |

| Open Surface Waters | Marine | 1 - 2 pmol liter⁻¹ | nih.gov |

| Coastal Waters | Marine | Up to 7 pmol liter⁻¹ | nih.gov |

| Lot-Garonne River System | Freshwater | 0.8 - 1 ng L⁻¹ (median) | ifremer.fr |

| European Streams | Freshwater | 2.5 ng L⁻¹ (median), up to ~110 ng L⁻¹ | ifremer.fr |

| Orinoco River | Freshwater | 0.28 ng L⁻¹ | ifremer.fr |

| Mississippi River | Freshwater | 0.53 ng L⁻¹ | ifremer.fr |

| Haraz and Tajan Rivers, Iran | Freshwater | 29 ng L⁻¹ and 36 ng L⁻¹, respectively | ifremer.fr |

| Rainwater | Freshwater | 26 pmol liter⁻¹ | nih.gov |

Ecological Impacts on Environmental Microbiomes

This compound is known to be highly toxic to most microorganisms, with toxic effects observed at concentrations as low as 1 mg/L. researchgate.netresearchgate.net This toxicity stems from its high oxidizing ability and can lead to significant shifts in the structure and function of microbial communities in contaminated environments. researchgate.netnih.gov

Influence on Microbial Community Structure

Studies have shown that contamination with tellurium compounds can inhibit the number of bacteria in the soil. researchgate.net For instance, the number of bacteria in brown forest soil was inhibited by 40–48% when contaminated with tellurium oxide and nitrate (B79036). researchgate.net

The presence of this compound can also lead to the enrichment of specific microbial groups. In some cases, entire microbial communities capable of using this compound for anaerobic respiration have been discovered. mdpi.com The structure of these communities is influenced by the availability of electron donors and other environmental factors. researchgate.net For example, in a reactor study, methanotrophs and denitrifiers were identified as vital components of a microbial community involved in tellurate reduction. researchgate.net

Alterations in Ecosystem Functionality

Changes in microbial community structure due to this compound exposure can have cascading effects on ecosystem functionality. frontiersin.orgesa.org Microbes are central to many biogeochemical cycles, and a shift in the dominant microbial players can alter the rates of key processes such as decomposition and nutrient cycling. nih.gov

One of the most significant functional alterations is the microbial reduction of this compound to its less toxic, elemental form (Te⁰). mdpi.comfrontiersin.org This process, carried out by a diverse range of bacteria under both aerobic and anaerobic conditions, serves as a natural detoxification mechanism. mdpi.com The reduction of this compound can lead to the formation of elemental tellurium nanostructures. frontiersin.org The efficiency of this reduction varies among different microorganisms. frontiersin.org

The presence of this compound can also impact other microbial metabolic activities. For example, contamination of brown forest soil with tellurium compounds inhibited substrate-induced respiration by 55–61%. researchgate.net Furthermore, this compound exposure can induce oxidative stress in microorganisms, leading to cellular damage. researchgate.net In response, some bacteria have evolved mechanisms to cope with this stress, which can be linked to their this compound resistance. nih.gov

Microbial Interactions and Mechanisms of Tellurite Biotransformation

Cellular Responses to Tellurite Exposure in Microorganisms

The toxicity of this compound is multifaceted, affecting various cellular components and processes. Upon entering the microbial cell, likely through phosphate (B84403) transport systems, this compound triggers a cascade of detrimental events. oup.com

A primary mechanism of this compound toxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS). frontiersin.orgplos.org The reduction of this compound to its elemental, less toxic form (Te⁰) generates superoxide (B77818) radicals. oup.complos.org This increase in intracellular ROS, such as superoxide anions and hydroxyl radicals, leads to widespread cellular damage. oup.complos.org The presence of ROS can damage iron-sulfur [Fe-S] centers in essential enzymes, leading to their inactivation. oup.complos.org In response, microorganisms often upregulate genes associated with oxidative stress defense, such as those encoding superoxide dismutase (SOD) and catalase, to mitigate the damaging effects of ROS. plos.orgnih.gov Studies in Escherichia coli have demonstrated a significant increase in cytoplasmic ROS, protein carbonylation, and lipid peroxidation upon exposure to this compound. plos.org

This compound exposure significantly disrupts cellular metabolism and energy production. A notable effect is the inhibition of ATP synthesis. mdpi.com In non-resistant E. coli, this compound has been shown to disrupt the transmembrane proton gradient, leading to a depletion of intracellular ATP. mdpi.com This detrimental effect on energy production is not limited to sensitive strains; even highly resistant bacteria can experience a decrease in ATP levels upon this compound exposure. mdpi.com Furthermore, this compound can interfere with key metabolic pathways. For instance, the inactivation of [Fe-S] cluster-containing dehydratases, such as aconitase and fumarase, by this compound-induced ROS disrupts the citric acid cycle. oup.complos.org Transcriptomic analyses of E. coli exposed to this compound have revealed a downregulation of genes related to aerobic respiration, suggesting a metabolic shift towards anaerobic respiration to cope with the toxicant. researchgate.net

The cell membrane is a primary target of this compound toxicity. mdpi.com this compound and its associated ROS can cause peroxidation of membrane lipids, compromising membrane integrity and leading to increased permeability. oup.complos.orgmdpi.com This damage can disrupt essential membrane functions, including transport and energy transduction. mdpi.com Studies have shown that exposure to this compound leads to an increase in the number of cells with damaged membranes. asm.org In response to this stress, some microorganisms may alter their membrane composition, such as increasing membrane rigidity, as a protective measure. mdpi.com The protein PspA, a marker for stress response, is often induced to help maintain cytoplasmic membrane integrity and the proton-motive force. frontiersin.org

This compound exposure has a profound impact on the synthesis and integrity of macromolecules, including proteins and DNA. nih.govmdpi.com The generation of ROS can lead to the oxidation of proteins, resulting in the formation of protein carbonyls and rendering them nonfunctional. plos.org This oxidative damage can affect a wide range of cellular proteins. plos.org Protein synthesis itself can also be inhibited. mdpi.com Furthermore, this compound-induced ROS can cause damage to DNA. oup.com The interaction of this compound with thiol groups in proteins, particularly those containing cysteine, can also lead to their oxidation and inactivation, disrupting their function. nih.gov

Genetic and Molecular Bases of Microbial this compound Resistance

To counteract the toxic effects of this compound, many bacteria have evolved sophisticated resistance mechanisms encoded by specific genetic determinants. These resistance genes are often located on mobile genetic elements like plasmids, but can also be found on the chromosome. oup.commdpi.com

Several distinct genetic systems conferring this compound resistance have been identified in a variety of bacteria. These determinants often encode a suite of proteins that work in concert to mitigate this compound toxicity, although the precise mechanisms for many are still under investigation. oup.comresearchgate.net

The ter operon is one of the most well-studied this compound resistance systems and is found on both plasmids (like IncHI-2 plasmids) and bacterial chromosomes. oup.comfrontiersin.org This operon, which can include genes such as terZ, terA, terB, terC, terD, terE, and terF, confers high-level resistance to this compound. mdpi.comfrontiersin.org While the exact function of each Ter protein is not fully elucidated, some have been implicated in processes beyond this compound resistance, including resistance to bacteriophages, colicins, and even survival within macrophages. frontiersin.orgmdpi.com For instance, TerC is a membrane protein thought to be involved in the export of manganese and potentially this compound. mdpi.comwikipedia.org The terZABCDE gene cluster is considered to provide a high level of resistance. mdpi.com

The tehAB operon , located on the E. coli chromosome, is another key determinant of this compound resistance. oup.comresearchgate.net TehA is an integral membrane protein, while TehB is a putative S-adenosyl-L-methionine-dependent methyltransferase. asm.org Overexpression of tehAB is required to confer a resistant phenotype. researchgate.net The proposed mechanism involves a combination of transport and enzymatic modification, possibly through methylation, to detoxify the this compound. researchgate.net

The kilA operon , often found on broad-host-range plasmids like RK2, also contributes to this compound resistance. oup.comnih.gov This operon typically includes the genes kilA, telA, and telB (also known as klaA, klaB, and klaC). nih.govnih.govcdnsciencepub.com The expression of these genes is tightly regulated, and their products are involved in plasmid maintenance and can be lethal to the host cell if overexpressed. nih.govcdnsciencepub.com The KilA, TelA, and TelB proteins are all necessary for the expression of this compound resistance. nih.gov

The diversity of these resistance systems highlights the various evolutionary strategies bacteria have employed to survive in environments containing this toxic metalloid. nih.gov

| Resistance Determinant | Location | Associated Genes | Known or Proposed Function |

| ter operon | Plasmids (e.g., IncHI-2), Chromosome | terZ, terA, terB, terC, terD, terE, terF | High-level resistance, phage/colicin resistance, potential ion export. mdpi.comfrontiersin.orgmdpi.com |

| tehAB operon | Chromosome (E. coli) | tehA, tehB | Efflux and enzymatic modification (methylation) of this compound. oup.comresearchgate.netasm.org |

| kilA operon | Plasmids (e.g., RK2) | kilA, telA, telB (klaA, klaB, klaC) | Plasmid maintenance, this compound resistance. nih.govnih.gov |

Regulation of Resistance Gene Expression

The expression of genes conferring resistance to this compound in bacteria is a tightly controlled process, often involving inducible operons that respond to the presence of the toxicant. In Proteus mirabilis, the ter operon, consisting of genes terZABCDE, is inducible by this compound. microbiologyresearch.org The expression of this operon is also stimulated to a lesser degree by oxidative stress inducers like hydrogen peroxide and methyl viologen. microbiologyresearch.org This suggests a link between this compound toxicity and oxidative damage. The regulatory region of the ter operon in P. mirabilis contains sequences that resemble binding sites for the OxyR regulator, a protein known to respond to oxidative stress, although direct regulation by OxyR in all organisms is not universally confirmed. microbiologyresearch.orgasm.org

In Escherichia coli, several gene clusters are associated with this compound resistance, including the chromosomally located tehAB operon. preprints.orgoup.com Overexpression of tehA and tehB from a multi-copy plasmid is necessary to observe a significant increase in this compound resistance, indicating that their native expression is phenotypically "silent" in this regard. preprints.org The protein TehA is a membrane-associated protein, while TehB functions as a methyltransferase. preprints.org The expression of another set of resistance genes, the ter operon, is regulated by TerW, a protein encoded in the vicinity of the terZABCDE cluster. asm.org

Furthermore, in some pathogenic bacteria, the presence of this compound resistance gene clusters has been shown to contribute to the elimination of oxidative damage, potentially increasing the bacteria's fitness and resistance to reactive oxygen species encountered during host-pathogen interactions. nih.gov

Horizontal Gene Transfer and Dissemination of Resistance

The spread of this compound resistance among diverse bacterial populations is significantly facilitated by horizontal gene transfer (HGT). Many this compound resistance determinants are located on mobile genetic elements such as plasmids and transposons, allowing for their transfer between different species and genera. asm.orgmdpi.com

Plasmids were first identified as carriers of this compound resistance in the 1970s in E. coli and Pseudomonas aeruginosa. preprints.orgasm.org These transferable plasmids can cause a dramatic increase in the minimal inhibitory concentration (MIC) for this compound, in some cases up to 100-fold in E. coli. asm.orgasm.orgosti.gov The IncHI2 group of conjugative plasmids, in particular, is known to carry the ter operon, often alongside various antibiotic resistance genes, and has been found in different species within the Enterobacteriaceae family, including E. coli, Yersinia pseudotuberculosis, and Klebsiella pneumoniae. oup.comfrontiersin.org The presence of transposase-encoding genes downstream of the ter operon further suggests that transposition plays a role in its dissemination. asm.org

The high degree of sequence similarity of this compound resistance determinants across phylogenetically diverse bacteria supports the theory of their widespread distribution via HGT. mdpi.commdpi.com This mobility allows bacteria to rapidly adapt to environments containing this compound and other stressors, as these genetic clusters often confer resistance to multiple threats, including bacteriophages and colicins. oup.comasm.org

Enzymatic Reduction Pathways of this compound

A primary mechanism of this compound detoxification in many microorganisms is the enzymatic reduction of the soluble and highly toxic this compound (TeO₃²⁻) to its less toxic, insoluble elemental form, tellurium (Te⁰). This biotransformation is carried out by a variety of enzymes, often with broad substrate specificities.

Characterization of this compound Reductase Enzymes (e.g., Nitrate (B79036) Reductases, Flavoproteins)

A diverse array of enzymes has been identified to possess this compound reductase (TR) activity. These are not typically specific to this compound but reduce it as a side reaction to their primary metabolic function.

Nitrate Reductases : Both periplasmic and membrane-bound nitrate reductases from various denitrifying bacteria, such as Paracoccus denitrificans, Paracoccus pantotrophus, and Ralstonia eutropha, can use this compound as an electron acceptor. nih.govasm.org The nitrate reductase of E. coli is also responsible for the basal level of this compound resistance in the organism. asm.orgasm.org However, the catalytic activity of these enzymes for this compound is generally much lower than for their natural substrate, nitrate. nih.govasm.org

Flavoproteins : This class of enzymes is significantly involved in this compound reduction. Bioinformatic analyses have identified common structural features in this compound-reducing enzymes, including FAD/NAD(P)⁺-binding domains characteristic of flavoproteins. frontiersin.orgnih.govnih.gov A variety of flavoproteins from E. coli and other bacteria have been shown to exhibit TR activity, including:

Glutathione (B108866) Reductase (GorA) frontiersin.orgnih.govnih.gov

Thioredoxin Reductase (TrxB) frontiersin.orgnih.govnih.gov

Alkyl Hydroperoxide Reductase (AhpF) frontiersin.orgnih.govnih.gov

Dihydrolipoamide Dehydrogenase frontiersin.orgnih.govnih.gov

Mercuric Reductase (MerA) nih.govnih.gov

NADH:flavorubredoxin reductase (NorW) frontiersin.orgnih.govnih.gov

Other enzymes implicated in this compound reduction include catalase, isocitrate dehydrogenase, and terminal oxidases of the respiratory chain. frontiersin.orgnih.govasm.org

Table 1: Selected Enzymes with this compound Reductase Activity

| Enzyme Class | Specific Enzyme Example | Organism | Primary Function |

| Nitrate Reductases | Periplasmic Nitrate Reductase (Nap) | Rhodobacter sphaeroides | Nitrate respiration |

| Membrane-bound Nitrate Reductase (Nar) | Escherichia coli | Nitrate respiration | |

| Flavoproteins | Glutathione Reductase (GorA) | Pseudomonas sp. BNF22, E. coli | Reduction of glutathione disulfide |

| Thioredoxin Reductase (TrxB) | Escherichia coli | Reduction of thioredoxin | |

| Dihydrolipoamide Dehydrogenase | Escherichia coli, Aeromonas caviae | Component of pyruvate (B1213749) dehydrogenase complex | |

| Other | Catalase | Staphylococcus epidermis | Decomposition of hydrogen peroxide |

| Isocitrate Dehydrogenase | Escherichia coli | Krebs cycle |

Electron Donors and Cofactor Requirements for Reduction

The enzymatic reduction of this compound is an electron-dependent process requiring cellular reducing power. The most common electron donors are the reduced nicotinamide (B372718) adenine (B156593) dinucleotides, NADH and NADPH. frontiersin.orgnih.govnih.gov The specific requirement can vary between enzymes. For instance, glutathione reductase from Pseudomonas sp. BNF22 is an NADPH-dependent this compound reductase. asm.org In contrast, the this compound reductase from Erythromonas ursincola exclusively uses NADH as its electron donor. mdpi.com

In addition to electron donors, the process often involves cofactors. Flavoproteins, by definition, utilize flavin cofactors like Flavin Adenine Dinucleotide (FAD). frontiersin.orgnih.gov Bioinformatic studies have highlighted the FAD/NAD(P)⁺-binding motif as a key component for this compound reduction in this enzyme family. nih.gov The reduction process can also be influenced by other factors. For example, this compound reduction by several flavoproteins is inhibited by divalent metals such as zinc, nickel, and cobalt. nih.gov In some anaerobic systems, the reduction rate can be enhanced by the addition of external electron donors like H₂ or redox mediators such as riboflavin (B1680620) and lawsone. nih.gov

Subcellular Localization of Reduction Processes

The reduction of this compound and the subsequent deposition of elemental tellurium can occur in different cellular compartments, depending on the microorganism and the specific enzymes involved.

Intracellular (Cytoplasmic) : In many bacteria, this compound reduction occurs within the cytoplasm. This leads to the formation of electron-dense, black deposits of metallic tellurium inside the cell. bioline.org.brasm.org For example, in Shewanella oneidensis, this compound reduction results in the formation of needle-like Te⁰ crystals localized in the cytoplasm or near the cytoplasmic membrane. asm.org Similarly, in Yersinia pestis, Te⁰ is deposited along the outer surface of the inner membrane. plos.org

Periplasmic : Some reduction processes are localized to the periplasmic space, the region between the inner and outer membranes in Gram-negative bacteria. researchgate.netmdpi.com This is often the case when periplasmic enzymes, such as certain nitrate reductases, are involved. nih.gov

Extracellular : In some cases, Te⁰ nanoparticles are found outside the cell. researchgate.net This can occur if the reductase enzymes are secreted or located on the cell surface, or if the reduced tellurium is actively transported out of the cell. In Shewanella oneidensis, selenite (B80905) reduction (a related process) leads to extracellular deposits, suggesting distinct pathways for different oxyanions. asm.org

The localization of the reduction process is a key factor in the characteristics of the resulting tellurium nanostructures.

Biosynthesis of Elemental Tellurium Nanostructures from this compound

The microbial reduction of this compound is not merely a detoxification process but also a "green" method for synthesizing elemental tellurium nanostructures (TeNPs). asm.orgmdpi.com Bacteria act as nanofactories, converting toxic, soluble this compound into stable, solid TeNPs with unique properties.

The process begins with the enzymatic reduction of this compound (Te⁴⁺) to zerovalent tellurium (Te⁰), which then precipitates. asm.org This biomineralization can occur intracellularly or extracellularly. researchgate.netmdpi.com Intracellular synthesis often results in the formation of TeNPs within the cytoplasm or periplasm, which can then be recovered by lysing the bacterial cells. mdpi.commdpi.com

The morphology of the biosynthesized TeNPs can vary significantly depending on the microbial species and the specific conditions of synthesis. Different shapes have been observed, including:

Nanorods : Produced by bacteria such as Bacillus selenitireducens, Gayadomonas sp. TNPM15, and some E. coli strains. frontiersin.orgmdpi.com

Nanospheres : Synthesized by organisms like Sulfurospirillum barnesii. frontiersin.org

Rosette patterns : Observed in TeNPs produced by Streptomyces graminisoli. nih.gov

The size of these nanostructures is also variable, with reported diameters ranging from approximately 15 nm to over 100 nm. asm.orgfrontiersin.orgresearchgate.net For example, the flavoproteins GorA and AhpF from E. coli generate TeNPs with an average diameter of 75 nm in vitro, while other enzymes produce larger structures. frontiersin.orgnih.gov The composition of these biogenic nanoparticles, confirmed by techniques like Energy-Dispersive X-ray (EDX) analysis, is primarily tellurium, often with incorporated organic molecules from the biosynthesis process. mdpi.com This "capping" by biological molecules can enhance the stability and biocompatibility of the nanoparticles. doi.org

Morphological Diversity and Size Control of Biogenic Nanoparticles

The biological synthesis of tellurium nanoparticles (TeNPs) by microorganisms results in a remarkable diversity of shapes and sizes. mdpi.com The specific morphology of these biogenic nanoparticles is heavily influenced by the microbial species, the composition of the growth medium, and the specific conditions of synthesis. nih.gov

Reported shapes include nanorods, needles, pillars, spheres, and cubes. mdpi.comfrontiersin.org For instance, the bacterium Gayadomonas sp. TNPM15, isolated from mangrove sediments, intracellularly produces tellurium nanorods with diameters ranging from 15 to 23 nm and lengths up to 243 nm. mdpi.comnih.gov The fungus Mortierella sp. AB1 is also known to form rod-shaped TeNPs intracellularly, with sizes ranging from 100 to 500 nm. frontiersin.org In contrast, the actinomycete Streptomyces graminisoli has been observed to produce TeNPs in the form of rods and rosettes with an average size of 21.4 nm. unar.ac.id Other examples include the rod-shaped TeNPs produced by Bacillus selenitireducens and Rhodobacter capsulatus. nih.gov

This morphological control is a significant challenge in chemical synthesis but appears to be an inherent capability of biological systems. nih.gov The ability of microorganisms to dictate the size and shape of nanoparticles is a critical area of research, as these properties determine the physicochemical characteristics and potential applications of the nanomaterials.

Table 1: Morphological Diversity of Biogenic Tellurium Nanoparticles

| Microorganism | Nanoparticle Shape | Size | Location | Reference(s) |

|---|---|---|---|---|

| Gayadomonas sp. TNPM15 | Nanorods | 15-23 nm (diameter), up to 243 nm (length) | Intracellular | mdpi.comnih.gov |

| Mortierella sp. AB1 | Rod-shaped | 100-500 nm | Intracellular | frontiersin.org |

| Streptomyces graminisoli | Rods and Rosettes | ~21.4 nm (mean) | Not Specified | unar.ac.id |

| Penicillium chrysogenum | Spherical | ~50.16 nm (average diameter) | Extracellular | nih.gov |

| Bacillus sp. BZ | Rod-shaped | Not Specified | Not Specified | frontiersin.org |

Intracellular vs. Extracellular Nanoparticle Formation

Microbial formation of tellurium nanoparticles can occur either inside the cell (intracellularly) or outside the cell (extracellularly). mdpi.com

Intracellular Formation: This process involves the transport of this compound ions across the cell membrane into the cytoplasm. mdpi.comfrontiersin.org Once inside, cellular enzymes reduce the toxic ions to their elemental form, leading to the formation of nanoparticles within the cell. frontiersin.org These nanoparticles can accumulate in the cytoplasm or periplasmic space. frontiersin.orgfrontiersin.org To recover these nanoparticles for external applications, the microbial cells must typically be lysed. mdpi.com Many bacteria, such as Gayadomonas sp. TNPM15 and the fungus Mortierella sp. AB1, synthesize TeNPs intracellularly. mdpi.comfrontiersin.org

Extracellular Formation: In this mechanism, the reduction of this compound ions and subsequent nanoparticle formation occur outside the microbial cell. mdpi.com This can happen in the culture medium or on the surface of the cell membrane. mdpi.com The process is mediated by extracellular enzymes and other biomolecules secreted by the microorganism. nih.gov The extracellular pathway is often considered more advantageous for biotechnological purposes because it simplifies the process of separating and purifying the nanoparticles from the microbial biomass, reducing the risk of impurities. nih.gov Fungi, in particular, are noted for their capacity for extracellular nanoparticle production due to their high secretion of enzymes. nih.gov

Mechanisms of Nanoparticle Nucleation and Growth

The formation of a stable nanoparticle from ions in a solution is a complex process governed by nucleation and subsequent growth. nih.gov

Nucleation: This is the initial step where atoms or molecules begin to cluster together to form a stable nucleus. ucl.ac.uk In biogenic systems, this process is often facilitated by an organic matrix provided by the microbe, which can consist of proteins, amino acids, and polysaccharides. frontiersin.orgnih.gov This matrix helps to lower the free energy required for nucleation and provides a template that stabilizes the ions, creating a solid, stable particle. frontiersin.orgnih.gov The interaction between proteins on the crystal surface and the ions is crucial for achieving a structured nucleation process. frontiersin.org

Growth: Once a stable nucleus is formed, it grows by the addition of more atoms from the surrounding solution. The growth of nanoparticles is influenced by two primary mechanisms: the diffusion of monomers (tellurium atoms) to the nanoparticle surface and the surface reaction itself. ucl.ac.uk Several theories describe this growth phase. The LaMer mechanism posits a rapid, burst nucleation event that consumes most of the precursor ions, followed by a slower growth of the existing nuclei. ucl.ac.uk Another relevant process is Ostwald ripening, where larger particles grow at the expense of smaller, less stable ones, leading to a more uniform size distribution over time. ucl.ac.uk The specific conditions within the microbial environment, such as pH and temperature, play a critical role in controlling the growth and final morphology of the nanoparticles. 3mlabs.org

Other Microbial Detoxification Strategies

Beyond the reduction of this compound to elemental tellurium, microorganisms employ other strategies to cope with this compound toxicity, including pumping the ion out of the cell and converting it into volatile forms.

Efflux Mechanisms

A primary defense mechanism against toxic substances is to actively pump them out of the cell. Some bacteria possess efflux systems that can expel this compound ions. oup.comresearchgate.net

Several gene clusters have been implicated in this compound resistance, some of which encode for efflux pumps. frontiersin.org For example, the arsRDABC operon, primarily known for arsenic resistance, also confers resistance to this compound by encoding an oxyanion efflux system. oup.com The ArsC protein, part of this system, is thought to modify an anion-translocating ATPase to enable this compound extrusion. frontiersin.org Additionally, the integral membrane proteins TehA and TehB, encoded by the tehAB gene cluster, are associated with this compound resistance and are believed to function as multidrug resistance efflux pumps. oup.comoup.com However, it has also been suggested that a simple increase in efflux or decrease in influx is not the sole mechanism of resistance in all this compound-resistant organisms. oup.com

Methylation and Volatilization Processes

Another significant detoxification strategy is the biochemical conversion of this compound into volatile, methylated compounds that can be easily purged from the cell. oup.comoup.com This process, known as biomethylation, reduces the intracellular concentration of the toxic oxyanion. nih.gov

Microorganisms such as the yeast Rhodotorula mucilaginosa and bacteria like Geobacillus stearothermophilus are capable of methylating tellurium. oup.comnih.govnih.gov The primary volatile products detected are dimethyl telluride (CH₃)₂Te and, to a lesser extent, dimethyl ditelluride (CH₃)₂Te₂. nih.gov The production of these gases represents a key pathway in the biogeochemical cycling of tellurium. researchgate.net The Challenger mechanism, originally proposed for arsenic and selenium, is considered a plausible pathway for the reduction and subsequent methylation of tellurium by microbes. oup.com This process involves the enzymatic transfer of methyl groups, ultimately leading to the formation of the less toxic, volatile tellurides. oup.com

Analytical Methodologies for Tellurite Speciation and Quantification

Spectroscopic Techniques for Tellurite Analysis

Spectroscopic methods are fundamental in the elemental analysis of tellurium, providing high sensitivity for quantification at trace and ultra-trace levels.

Inductively Coupled Plasma (ICP) techniques, including Mass Spectrometry (ICP-MS) and Optical Emission Spectrometry (ICP-OES), are powerful tools for the determination of the total tellurium concentration in a sample. mdpi.comijrpc.com In these methods, the sample is introduced into a high-temperature argon plasma (typically 6,000 to 10,000 K), which desolvates, atomizes, and ionizes the tellurium atoms. mdpi.comjst.go.jp

ICP-OES measures the characteristic wavelengths of light emitted by tellurium atoms and ions as they relax from an excited state within the plasma. mdpi.comspeciation.net It is a robust technique suitable for a wide range of sample types, including aqueous and organic liquids. speciation.net

ICP-MS is a more sensitive technique that separates and detects the ions based on their mass-to-charge ratio. mdpi.comjst.go.jp It is capable of detecting tellurium at very low concentrations, often at the parts-per-trillion (ppt) level, and can also distinguish between different isotopes of the element. mdpi.comjst.go.jp

A significant challenge in tellurium analysis by ICP-MS is the potential for isobaric interference from xenon isotopes. However, modern instruments can often resolve these interferences, allowing for accurate quantification using isotopes like ¹²⁵Te and ¹²⁶Te. mdpi.com Research has demonstrated the use of ICP-OES and ICP-MS for the analysis of trace elements in high-purity tellurium materials, showcasing the capability of these techniques in complex matrices.

Hydride Generation Atomic Absorption Spectrometry (HG-AAS) is a highly sensitive and selective method for the determination of tellurium. nih.gov This technique relies on the chemical conversion of this compound (Te(IV)) into its volatile hydride, hydrogen telluride (H₂Te), by a reducing agent, typically sodium borohydride (B1222165) in an acidic medium. x-mol.net The gaseous hydride is then transported to a heated quartz cell where it is atomized, and the absorption of light by the ground-state tellurium atoms is measured. x-mol.net

A key aspect of HG-AAS is its inherent speciation capability. Under specific reaction conditions, only Te(IV) forms the volatile hydride, while Te(VI) (tellurate) does not. researchgate.net To determine the total inorganic tellurium, a pre-reduction step is required to convert Te(VI) to Te(IV) before the hydride generation stage. researchgate.netlaurentienne.ca This differential reactivity allows for the selective quantification of this compound. HG-AAS is known for its excellent detection limits, often reaching picogram levels, making it one of the most accurate techniques for trace tellurium analysis. nih.gov

Table 1: Performance Characteristics of HG-AAS for Tellurium Analysis

| Parameter | Reported Value | Reference |

|---|---|---|

| Detection Limit (3σ) | 0.03 µg/L | researchgate.net |

| Precision (RSD) at 10 µg/L | 3.5% (n=10) | researchgate.net |

| Enrichment Factor | 10 | researchgate.net |

| Method Detection Limit (MDL) in Tea Leaves | 0.0022 µg/g | ijrpc.com |

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific probe for determining the oxidation state and local atomic environment of tellurium in various materials, including solids and glasses. nih.govgrafiati.com The technique involves measuring the absorption of X-rays as a function of energy around an absorption edge of the tellurium atom. The near-edge region of the spectrum, known as X-ray Absorption Near-Edge Structure (XANES), is particularly sensitive to the oxidation state. nih.govtaylorandfrancis.com

The energy position of the absorption edge in a XANES spectrum shifts to higher energies as the oxidation state of the absorbing atom increases. washington.edu This allows for a clear distinction between Te(IV) in this compound and Te(VI) in tellurate (B1236183). nih.govampp.org By comparing the XANES spectrum of an unknown sample to those of known tellurium standards (e.g., TeO₂, H₂TeO₄), the dominant oxidation state can be identified. ampp.orgresearchgate.net This makes XAS an invaluable tool for direct, non-destructive speciation of tellurium in complex samples without the need for chemical extraction. nih.gov

Chromatographic Separation Methods for this compound Speciation

To analyze samples containing multiple tellurium species, a separation step is required prior to detection. Hyphenated techniques that couple a chromatographic separation method with a sensitive spectrometric detector are the state-of-the-art for tellurium speciation analysis. mdpi.com

Ion Chromatography (IC) is a widely used technique for separating ionic species. When coupled with ICP-MS (IC-ICP-MS), it provides a highly sensitive and selective method for the speciation of inorganic tellurium anions, this compound (TeO₃²⁻) and tellurate (TeO₄²⁻). mdpi.comnih.gov The separation is typically achieved on an anion-exchange column. mdpi.commdpi.com

In a typical IC-ICP-MS setup, the liquid sample is injected into the IC system, where this compound and tellurate are separated based on their different affinities for the stationary phase of the column. The separated species then elute from the column at different times and are introduced directly into the ICP-MS for quantification. brjac.com.br Researchers have successfully developed IC-ICP-MS methods for the speciation of tellurium in various environmental matrices, such as soil and water. mdpi.comnih.gov These methods can achieve low detection limits, making them suitable for environmental monitoring. mdpi.comspeciation.net

Table 2: IC-ICP-MS Method for Tellurium Speciation in Soil Leachates

| Parameter | Condition/Value | Reference |

|---|---|---|

| Chromatographic Column | Hamilton PRPX100 | mdpi.comspeciation.net |

| Separation Time | 4 minutes | mdpi.comspeciation.net |

| Limit of Detection (LOD) for Te(VI) | 0.002 mg/kg | mdpi.comnih.gov |

| Limit of Detection (LOD) for Te(IV) | 0.004 mg/kg | mdpi.comnih.gov |

High-Performance Liquid Chromatography (HPLC), particularly when coupled with ICP-MS, is another powerful technique for tellurium speciation. nih.govnih.gov Various HPLC modes, including reversed-phase and ion-exchange, can be employed.

One developed method utilizes a reversed-phase column with L-cysteine in the mobile phase to separate Te(IV) and Te(VI). nih.govresearchgate.net This approach demonstrates the versatility of HPLC in achieving complete separation of the inorganic tellurium species. The coupling of HPLC to ICP-MS (HPLC-ICP-MS) allows for very low detection limits, in the nanogram per gram (ng/g) range, and has been successfully applied to the analysis of seawater and electronic products. nih.govresearchgate.net The high recovery rates, often close to 100%, underscore the accuracy and reliability of this method for complex sample matrices. researchgate.net

Table 3: Reversed-Phase HPLC-ICP-MS for Te(IV) and Te(VI) Speciation

| Parameter | Reported Value | Reference |

|---|---|---|

| Detection Limit (3σ) for Te(IV) | 1.4 ng/g | nih.govresearchgate.net |

| Detection Limit (3σ) for Te(VI) | 0.5 ng/g | nih.govresearchgate.net |

| Recovery Rate in Spiked Samples | Almost 100% | researchgate.net |

| Linearity Range | 0-200 ng/mL | nih.gov |

Electrochemical Sensing and Biosensing of this compound

The detection and quantification of this compound (TeO₃²⁻), a toxic oxyanion of tellurium, are crucial for environmental monitoring and industrial process control. Electrochemical sensors and biosensors offer promising platforms for this purpose due to their potential for high sensitivity, selectivity, and rapid, on-site analysis. nih.gov

Development of Modified Electrodes for Selective Detection

The development of sensitive and selective electrochemical sensors for this compound hinges on the design of the working electrode. While unmodified electrodes can be used, their performance is often limited by poor sensitivity and susceptibility to interfering substances. To overcome these limitations, researchers focus on modifying electrode surfaces with materials that enhance electrocatalytic activity, increase surface area, and promote selective interaction with this compound ions. mdpi.com

Recent advances in materials science have introduced a variety of nanomaterials for electrode modification. These include nanoparticles, nanowires, graphene, and carbon nanotubes, which can be drop-cast or electrochemically deposited onto a substrate like a glassy carbon electrode (GCE). mdpi.commdpi.com For instance, two-dimensional tellurium (Te) nanosheets have been synthesized and used to modify GCEs for the nonenzymatic detection of hydrogen peroxide, demonstrating the electrochemical potential of tellurium-based nanostructures. mdpi.com Similarly, materials like cobalt telluride have been explored for their electrical conductivity and potential in electrochemical applications. researchgate.net

The general approach for creating an ion-selective electrode (ISE) involves an ion-selective membrane that typically contains an ionophore—a molecule that selectively binds to the target ion. koreascience.kr While the development of highly selective ionophores for this compound is an ongoing area of research, the modification of electrode surfaces with nanostructured materials and conducting polymers represents a key strategy. mdpi.comrsc.org These modifications can create a favorable microenvironment for the electrochemical reaction of this compound, thereby enhancing the detection signal. Stripping voltammetry is a particularly sensitive technique often employed with modified electrodes, where this compound is first preconcentrated on the electrode surface before being "stripped" off via a potential scan, generating a measurable current peak proportional to its concentration. mdpi.com

Table 1: Materials Used in Modified Electrodes for Environmental Analysis

| Modifier Material | Electrode Substrate | Detected Analyte(s) | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Tellurium Nanosheets | Glassy Carbon Electrode (GCE) | H₂O₂ | High sensitivity, potential for flexible biosensors | mdpi.com |

| Gold Nanoparticles | Glassy Carbon Electrode (GCE) | Arsenic (III) | Improved Limit of Detection (LoD) | mdpi.com |

| Conducting Polymers (e.g., polyL) | Various | Cu²⁺ | High selectivity, anti-fouling capability | mdpi.com |

| Cobalt Telluride | Not specified | Not specified | Tunable magnetism, potential for catalysis | researchgate.net |

Integration with Biological Recognition Elements

Biosensors integrate a biological component (the recognition element) with a physicochemical transducer to achieve high selectivity for a target analyte. koreascience.krmdpi.com For this compound detection, a promising approach involves leveraging the natural biological resistance mechanisms found in certain microorganisms. nih.gov

Many bacterial species have evolved specific mechanisms to resist the toxic effects of this compound, often by reducing the soluble and highly toxic this compound (TeO₃²⁻) to the less toxic, elemental tellurium (Te⁰). nih.govmdpi.com This bioreduction process is typically enzymatic. nih.gov These this compound-reducing enzymes or even whole bacterial cells that exhibit this compound resistance can serve as the biological recognition element in a biosensor.

The concept involves immobilizing these biological components onto the surface of an electrode. When the biosensor is exposed to a sample containing this compound, the enzymatic reaction occurs. This reaction can be monitored electrochemically in several ways:

Amperometric Detection: Measuring the current generated by the flow of electrons during the enzymatic reduction of this compound.

Potentiometric Detection: Measuring the change in potential at the electrode surface resulting from the consumption of reactants or production of new ions. mdpi.com

While the development of a dedicated this compound biosensor is an emerging field, the principles are well-established. For example, colorimetric biosensors have been developed for detecting E. coli O157:H7, which sometimes use this compound in the selective growth media. nih.govacs.org The knowledge of this compound's interaction with cellular components, such as its involvement in oxidative stress and cysteine metabolism, provides a foundation for designing new biological recognition strategies. oup.com

Sample Preparation and Matrix Effects in this compound Analysis

Accurate determination of this compound in environmental and industrial samples is critically dependent on the sample preparation stage. The choice of method is dictated by the sample matrix (e.g., soil, water, biological tissue) and the need to preserve the original speciation of tellurium, particularly the ratio of this compound (Te(IV)) to tellurate (Te(VI)). researchgate.netresearchgate.net

Digestion and Extraction Procedures

For solid samples such as soils, sediments, and rocks, a digestion step is required to bring the tellurium into a liquid solution for analysis. unige.ch

Acid Digestion: This is a common wet digestion technique. Various combinations of strong acids are used to break down the sample matrix.

Aqua Regia (HCl + HNO₃): A widely used mixture, though it may lead to the loss of volatile tellurium species if not performed in a closed system. unige.ch

Multi-Acid Mixtures: Combinations including perchloric acid (HClO₄) and hydrofluoric acid (HF) are used for more refractory (resistant) samples, as HF is effective at dissolving silicate (B1173343) minerals. laurentienne.ca However, these harsh oxidative conditions can alter the original oxidation state of tellurium, often converting Te(IV) to Te(VI), which necessitates a subsequent reduction step if speciation is desired. laurentienne.ca

Fusion: This dry digestion method is used for highly resistant materials. The sample is mixed with a flux (e.g., lithium metaborate, sodium peroxide) and heated to a high temperature (e.g., 800°C) to melt the sample and convert it into a water- or acid-soluble form. unige.chmdpi.com

Extraction: For speciation analysis, extraction methods are often preferred as they are milder and less likely to alter the tellurium species.

Solid-Phase Extraction (SPE): This technique separates tellurium species based on their affinity for a solid sorbent material. researchgate.net

Liquid-Phase Microextraction (LPME): A miniaturized solvent extraction technique that can preconcentrate analytes from a sample. researchgate.net

Leaching: Using specific chemical agents to selectively dissolve this compound from a sample matrix. Batch leaching with aqua regia has been used for milk samples, followed by analysis. researchgate.net

Table 2: Comparison of Sample Digestion and Extraction Methods for Tellurium Analysis

| Method | Reagents/Flux | Conditions | Target Matrices | Key Considerations | Reference(s) |

|---|---|---|---|---|---|

| Acid Digestion | |||||

| Open Aqua Regia | HCl, HNO₃ | Heating on hotplate | Soils, Sediments | Potential for analyte loss through volatilization. | unige.ch |

| Microwave Digestion | HNO₃, HClO₄, HF | Closed vessel, high temp/pressure | Refractory samples | Harsh conditions can alter Te speciation (Te(IV) → Te(VI)). | laurentienne.ca |

| Fusion | |||||

| Lithium Metaborate Fusion | LiBO₂ | 800°C in muffle furnace | Silicates, Rocks | Ensures total decomposition of the sample. | unige.chmdpi.com |

| Sodium Peroxide Fusion | Na₂O₂ | High temperature | Acid-insoluble residues | Converts sample to soluble sodium compounds. | unige.chmdpi.com |

| Extraction | |||||

| Solid-Phase Extraction (SPE) | Chelating resins (e.g., APDC) | Column chromatography | Water, Environmental samples | Good for speciation and preconcentration. | researchgate.net |

| Batch Leaching | Aqua Regia | Sonication at room temp | Food (e.g., milk) | Milder than full digestion, suitable for some matrices. | researchgate.net |

Interference Mitigation Strategies

Interference occurs when other components in the sample matrix affect the analytical signal, leading to inaccurate results. In this compound analysis, interferences can be spectral (overlapping signals) or non-spectral (chemical effects). ijrpc.com

Common interfering ions in tellurium analysis include copper (Cu²⁺), iron (Fe³⁺), lead (Pb²⁺), and chromium (Cr³⁺). laurentienne.caijrpc.com These metal ions can suppress or enhance the this compound signal depending on the analytical technique used.

Several strategies are employed to mitigate these effects:

Masking Agents: A chemical substance is added to form a stable complex with the interfering ion, preventing it from participating in the analytical reaction. For example, thiourea (B124793) is an effective masking agent for Cu²⁺ interference in hydride generation atomic fluorescence spectrometry (HG-AFS) analysis of tellurium. laurentienne.ca

Coprecipitation: This technique can be used to separate the analyte of interest from the interfering matrix. For tellurium analysis, it can be coprecipitated with arsenic using hypophosphorous acid as a reductant. This separates tellurium from many interfering ions before the final measurement step. unige.ch

Advanced Instrumentation: Modern analytical instruments offer built-in interference reduction capabilities. For instance, inductively coupled plasma-mass spectrometry (ICP-MS) can be operated in collision/reaction cell mode (e.g., using oxygen as a reaction gas) or in tandem (ICP-MS/MS) to resolve isobaric and polyatomic interferences, ensuring an interference-free measurement of tellurium isotopes.

Chromatographic Separation: Techniques like ion chromatography (IC) coupled with ICP-MS (IC-ICP-MS) physically separate this compound from interfering ions before detection. researchgate.netresearchgate.net This is a powerful method for both speciation and interference removal.

Table 3: Common Interferences in this compound Analysis and Mitigation Strategies

| Interfering Ion/Factor | Analytical Technique Affected | Mitigation Strategy | Mechanism | Reference(s) |

|---|---|---|---|---|

| Cu²⁺ | Hydride Generation (HG-AFS) | Addition of Thiourea | Thiourea acts as a masking agent, complexing with copper. | laurentienne.ca |

| Various Metal Ions (e.g., Fe³⁺, Pb²⁺) | Voltammetry, Spectrometry | Arsenic Coprecipitation | Separates tellurium from the bulk sample matrix. | unige.ch |

| HNO₃ | Voltammetry | Treatment with Formic Acid | Removes residual nitric acid which can interfere with the measurement. | unige.ch |

| Isobaric/Polyatomic Overlaps | ICP-MS | ICP-MS/MS or Collision/Reaction Cell | Removes interfering species with the same mass-to-charge ratio. | |

| General Matrix Effects | Various | Chromatographic Separation (e.g., IC-ICP-MS) | Physically separates this compound from the sample matrix before detection. | researchgate.netresearchgate.net |

Theoretical and Computational Studies of Tellurite Reactivity and Interactions

Quantum Chemical Calculations of Tellurite Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the fundamental properties of the this compound ion. scispace.com These ab initio methods solve approximations of the Schrödinger equation to determine the electronic wavefunctions of molecules, from which a wealth of information about structure, energy, and bonding can be derived. nih.gov

Quantum chemical calculations are employed to model this structure and its electronic properties in detail. DFT methods can be used to optimize the geometry of the ion, calculating key parameters such as Te-O bond lengths and O-Te-O bond angles. Furthermore, these calculations reveal the distribution of electron density and the nature of the molecular orbitals. scispace.com Key parameters derived from these computations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The difference between these orbital energies, known as the HOMO-LUMO gap, is a critical indicator of the ion's kinetic stability and chemical reactivity. scispace.com

| Parameter | Description | Significance for this compound Reactivity |

|---|---|---|

| Optimized Geometry | The lowest-energy arrangement of atoms (bond lengths, bond angles). | Confirms the trigonal pyramidal structure and provides precise structural data. |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons; related to susceptibility to oxidation. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; related to susceptibility to reduction. |

| HOMO-LUMO Gap (Egap) | The energy difference between the HOMO and LUMO (ELUMO - EHOMO). | A larger gap implies higher stability and lower chemical reactivity. scispace.com |

| Electron Affinity | Energy released when an electron is added to a neutral atom or molecule. | Quantifies the ion's ability to act as an oxidizing agent. osti.gov |

Theoretical calculations are crucial for mapping the reaction pathways and energy landscapes of chemical transformations involving this compound. nih.gov These studies can compute the energy of reactants, products, and, most importantly, the transition states that connect them. This allows for the determination of activation energies, which are fundamental to understanding reaction rates. nih.gov

Key reactions of this compound that have been investigated using these methods include:

Oxidation: The conversion of this compound (Te(IV)) to tellurate (B1236183) (Te(VI)). Computational studies on analogous organotelluride compounds show that the initial oxidation from Te(II) to Te(IV) is often the rate-limiting step in catalytic cycles. nih.gov Similar approaches can model the energy barriers for the oxidation of this compound by agents like hydrogen peroxide.

Reduction: The reduction of this compound to elemental tellurium (Te(0)). DFT calculations can be used to study the thermodynamics of this process, for instance, by modeling the adsorption of this compound onto a catalytic surface and the subsequent steps of its reduction. acs.org

Adsorption: The binding of this compound to mineral surfaces. DFT is used to calculate the adsorption energies of this compound onto various substrates, such as iron hydroxides, which helps to predict its environmental partitioning. researchgate.net

By calculating the energy at each step of a proposed reaction mechanism, a complete energy landscape can be constructed. researchgate.netresearchgate.net This provides a visual representation of the reaction's progress, highlighting intermediates and the energy barriers that must be overcome, thereby offering a detailed mechanistic understanding of this compound's reactivity. rsc.org

Molecular Dynamics Simulations of this compound in Aqueous and Biological Environments

While quantum chemical calculations provide a static picture of electronic structure, molecular dynamics (MD) simulations offer a dynamic view of how the this compound ion behaves over time, particularly its interactions with surrounding molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe complex processes like solvation and binding to biomolecules. rsc.org

In aqueous environments, the this compound ion is surrounded by water molecules, forming a solvation shell. MD simulations are the primary tool for investigating the structure and dynamics of this shell. researchgate.net Key properties that can be determined from these simulations include:

Radial Distribution Function (RDF): This function describes the probability of finding a water molecule at a certain distance from the central tellurium atom, revealing the layered structure of the solvation shell.

Coordination Number: By integrating the RDF, the average number of water molecules in the first solvation shell can be precisely calculated. lbl.gov

Solvent Exchange Dynamics: MD simulations can track the residence time of water molecules in the first solvation shell and model the pathways by which they exchange with molecules from the bulk solvent. chemrxiv.org

Ion Pairing: In concentrated solutions, MD simulations can reveal the formation of contact ion pairs (CIP), where the this compound anion and a cation are in direct contact, or solvent-separated ion pairs (SSIP), where they are separated by a layer of water molecules. lbl.gov

These simulations provide a molecular-level picture of how this compound interacts with water, which is fundamental to understanding its solubility, mobility, and reactivity in aqueous systems. rsc.org

The toxicity and biological activity of this compound are governed by its interactions with biomolecules. MD simulations can model these interactions with atomic-level detail.

Interactions with Proteins: Experimental studies have shown that this compound readily interacts with sulfhydryl (-SH) groups of cysteine residues in proteins. nih.gov This is a key mechanism of its toxicity. MD simulations can be used to model the binding of this compound to these specific sites, characterizing the binding affinity and the structural changes induced in the protein. The high affinity of heavy elements for sulfhydryl groups is a well-established chemical principle. nih.govnih.gov Computational studies on the binding of other metal ions, such as zinc, to cysteine residues provide a methodological blueprint for similar investigations of this compound. rsc.org

Interactions with Membranes: Biological membranes are composed of lipid bilayers. The ability of an ion to cross or disrupt these membranes is critical to its biological effect. MD simulations are widely used to study the interaction of small molecules and peptides with lipid bilayers. nih.govmdpi.commdpi.com Such simulations can predict whether this compound is likely to adsorb to the membrane surface, penetrate the hydrophobic core, or induce local perturbations and defects in the membrane structure.

Predictive Modeling of this compound Environmental Fate and Transport

Predictive models are essential for assessing the environmental risk posed by contaminants. These models integrate fundamental chemical and physical processes to forecast the distribution and concentration of substances like this compound in the environment. researchgate.netnih.gov The development and parameterization of these models rely heavily on data from both experimental and computational studies.

Environmental fate and transport models for an ionic species like this compound must consider several key processes: epa.govepa.gov

Advection and Dispersion: The movement of this compound with the flow of water (advection) and its spreading due to turbulence and molecular motion (dispersion).

Speciation: The chemical form of tellurium, which is highly dependent on environmental conditions like pH and redox potential. Tellurium can exist as this compound (Te(IV)) or tellurate (Te(VI)), with this compound often being the more toxic and mobile form under certain conditions. taylorfrancis.comtaylorfrancis.com

Adsorption/Desorption: The binding of this compound to solid phases in soil and sediment is a critical process controlling its mobility. Geochemical models, often incorporated within larger fate models, are used to predict this partitioning. usgs.gov Studies have shown that this compound has a strong affinity for iron (III) hydroxides and clay minerals like illite, which act as major sinks in the environment. researchgate.netnih.gov

Chemical and Biological Transformation: This includes the oxidation of this compound to tellurate or its reduction to elemental tellurium, often mediated by microbial activity.

| Process | Description | Governing Factors | Modeling Approach |

|---|---|---|---|

| Speciation | Transformation between different oxidation states (e.g., Te(IV) vs. Te(VI)). | pH, Redox Potential (Eh), Presence of other ions. | Geochemical equilibrium models (e.g., PHREEQC, Geochemist's Workbench). usgs.gov |

| Adsorption | Binding of dissolved this compound to solid particles (soils, sediments). | Mineralogy (Fe-oxides, clays), pH, ionic strength. nih.gov | Surface complexation models, isotherm equations (e.g., Langmuir, Freundlich). |

| Transport | Movement through surface water and groundwater. | Water flow velocity, hydraulic conductivity, porosity. | Advection-dispersion equations coupled with reaction terms. |

| Biotransformation | Microbially-mediated reduction or oxidation. | Microbial community composition, availability of electron donors/acceptors. | Kinetic rate laws incorporated into transport models. |

By integrating these processes, predictive models can simulate the movement of a this compound plume in groundwater or its accumulation in soil over time, providing a quantitative basis for environmental management and remediation strategies. nih.gov

Geochemical Speciation Modeling

Geochemical speciation modeling is a computational method used to determine the distribution of a chemical element among its various possible forms (species) in an aqueous solution under specific conditions of temperature, pressure, and chemical composition. For this compound, this modeling is essential for predicting its solubility, bioavailability, and interaction with other environmental components. The speciation of tellurium in the +4 oxidation state (this compound) is predominantly governed by pH.

In aqueous solutions, this compound exists in equilibrium between several species. The primary species are the this compound anion (TeO₃²⁻), the hydrothis compound anion (HTeO₃⁻), and the neutral species, tellurous acid (H₂TeO₃). The relative abundance of these species is a direct function of the solution's pH. wikipedia.orgwikipedia.org Upon acidification of solutions containing this compound salts, solid hydrated tellurium dioxide (TeO₂) tends to precipitate. wikipedia.org

The accuracy of geochemical models is highly dependent on the quality of the underlying thermodynamic database. A critical challenge in modeling this compound geochemistry is the historical lack of reliable, critically-evaluated equilibrium constants for many aqueous tellurium species. researchgate.netpublish.csiro.au This scarcity of data restricts the comprehensive understanding of this compound's behavior in the environment. researchgate.netpublish.csiro.au Despite these limitations, models are developed using available data to provide insights into potential behavior.

Several software packages are commonly employed for geochemical modeling, including PHREEQC, a versatile program developed by the U.S. Geological Survey designed for a wide range of aqueous geochemical calculations. indiana.edu Other tools like EQ3/6 are also used for modeling geochemical interactions between aqueous solutions and minerals. llnl.gov These models utilize thermodynamic data to calculate species distribution and saturation indices, which indicate the tendency of minerals to precipitate or dissolve. For instance, calculations have shown that the concentration of Te(IV) required to form common this compound minerals is significantly higher than typical natural background concentrations, suggesting these minerals only form in areas with high tellurium levels. eie.gr

| pH Range | Dominant this compound Species | Chemical Formula |

|---|---|---|

| < 8.0 | Tellurous Acid | H₂TeO₃ |

| 8.0 - 10.0 | Hydrothis compound | HTeO₃⁻ |

| > 10.0 | This compound | TeO₃²⁻ |

Transport Models in Porous Media

Transport models for porous media, such as soils, sediments, and aquifers, are used to predict the movement and fate of contaminants like this compound. These models simulate the physical and chemical processes that govern solute migration, including advection (transport with the bulk flow of water), dispersion (spreading due to velocity variations and diffusion), and chemical reactions. ethz.chnih.gov

A critical factor controlling the transport of this compound is its interaction with solid phases in the porous medium. This compound oxyanions exhibit a strong affinity for certain mineral surfaces, particularly iron (oxy)hydroxides like ferrihydrite. researchgate.net This adsorption process can significantly retard the movement of this compound relative to the groundwater flow. The interaction between this compound and mineral surfaces is complex, involving the formation of inner-sphere complexes. Spectroscopic studies have been used to determine the geometry of these complexes, such as the Te-O bond distance in this compound-ferrihydrite complexes. researchgate.net

Besides iron oxides, other minerals such as clays (B1170129) can also play a role in this compound adsorption. nih.govresearchgate.net Furthermore, microbial activity can influence transport. Studies have shown that this compound can be adsorbed onto bacterial surfaces, with sulfhydryl groups in extracellular polymeric substances (EPS) playing a key role in the binding process. jenniferlgoff.comnih.gov

Groundwater Velocity: Higher flow rates lead to greater advective transport.

pH: Affects both the speciation of this compound in solution and the surface charge of adsorbent minerals, thereby influencing adsorption.

Redox Potential (Eh): Determines whether tellurium exists as the more mobile this compound (Te(IV)) or the less mobile tellurate (Te(VI)) under certain conditions.

Presence of Competing Ions: Other anions in the groundwater can compete with this compound for adsorption sites on mineral surfaces, potentially increasing its mobility. nih.gov

The complexity of natural systems, with their inherent heterogeneity in mineralogy and permeability, presents a significant challenge for accurately modeling this compound transport. stanford.eduresearchgate.net

| Process/Factor | Description | Impact on this compound Transport |

|---|---|---|

| Advection | Transport due to the bulk movement of groundwater. | Primary mechanism for long-distance migration. |

| Dispersion | Spreading of the solute plume due to mechanical mixing and molecular diffusion. | Leads to dilution of the this compound concentration. |